molecular formula C15H21BO4 B175299 Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate CAS No. 150033-80-0

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate

Cat. No.: B175299
CAS No.: 150033-80-0
M. Wt: 276.14 g/mol
InChI Key: QMZVNHRBNWDLTE-UHFFFAOYSA-N
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Description

“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H19BO4 . It has a molecular weight of 262.11 g/mol . This compound is also known by other names such as “4-Methoxycarbonylphenylboronic acid pinacol ester” and "4-Methoxycarbonylphenylboronic acid, pinacol ester" .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a methoxycarbonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI string representation of the molecule is “InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3” and the Canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CC=C(C=C2)C(=O)OC" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 262.11 g/mol . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Medicinal Precursors

Compounds similar to Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate have been extensively studied for their roles as intermediates in organic synthesis and as precursors for the development of pharmaceuticals. For instance, methyl-2-formyl benzoate exhibits a variety of pharmacological activities and serves as an essential structure for creating new bioactive molecules. Its synthetic versatility makes it a vital raw material in the pharmaceutical industry, hinting at the potential utility of this compound in similar contexts (Farooq & Ngaini, 2019).

Green Chemistry and Environmental Applications

The development of environmentally benign synthesis methods is a crucial area of research. For example, a practical pilot-scale method for preparing certain compounds showcases the emphasis on green chemistry principles. This approach aligns with the potential research applications of this compound in developing efficient, sustainable chemical processes (Gu et al., 2009).

Antimicrobial and Health-related Applications

Compounds featuring similar chemical structures have been explored for their antimicrobial properties. p-Cymene, for instance, is investigated for its antimicrobial effects, underlying the potential of this compound in contributing to the development of new antimicrobial agents (Marchese et al., 2017).

Advanced Material Applications

Research on xylan derivatives emphasizes the potential of chemical modifications to produce biopolymers with specific properties, hinting at applications in drug delivery systems, among others. This suggests that this compound could be researched for its utility in creating novel materials with unique properties (Petzold-Welcke et al., 2014).

Safety and Hazards

“Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include “H302-H315-H319-H335”, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include “P261-P305+P351+P338”, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

methyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-6-8-12(9-7-11)13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVNHRBNWDLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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